molecular formula C12H14N2OS B13348868 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde

1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B13348868
M. Wt: 234.32 g/mol
InChI Key: CBHPEGHZSFIWEZ-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of an isobutyl group, a thiophene ring, and an aldehyde functional group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 3-thiophenecarboxaldehyde with isobutylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

    Oxidation: 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-methanol.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile: This compound has a nitrile group instead of an aldehyde group, which may affect its reactivity and applications.

    1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-methanol: This compound has a hydroxyl group instead of an aldehyde group, which may influence its chemical properties and biological activities.

    1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which may impact its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

1-(2-methylpropyl)-3-thiophen-3-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C12H14N2OS/c1-9(2)5-14-6-11(7-15)12(13-14)10-3-4-16-8-10/h3-4,6-9H,5H2,1-2H3

InChI Key

CBHPEGHZSFIWEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CSC=C2)C=O

Origin of Product

United States

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